molecular formula C13H12N2O6S B11940585 N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide CAS No. 39272-74-7

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide

Cat. No.: B11940585
CAS No.: 39272-74-7
M. Wt: 324.31 g/mol
InChI Key: MGRBONNWALKINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C13H12N2O6S and a molecular weight of 324.314 g/mol . This compound is known for its unique structure, which includes a nitrofuran moiety, a sulfonyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the nitrofuran derivative.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl and acetamide groups also contribute to its overall activity by influencing its chemical reactivity and binding properties .

Comparison with Similar Compounds

N-(4-(((5-Nitro-2-furyl)methyl)sulfonyl)phenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the nitrofuran, sulfonyl, and acetamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

39272-74-7

Molecular Formula

C13H12N2O6S

Molecular Weight

324.31 g/mol

IUPAC Name

N-[4-[(5-nitrofuran-2-yl)methylsulfonyl]phenyl]acetamide

InChI

InChI=1S/C13H12N2O6S/c1-9(16)14-10-2-5-12(6-3-10)22(19,20)8-11-4-7-13(21-11)15(17)18/h2-7H,8H2,1H3,(H,14,16)

InChI Key

MGRBONNWALKINO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.